2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one

Description

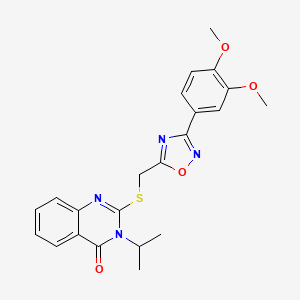

The compound 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolinone core fused with a 1,2,4-oxadiazole ring system. Key structural attributes include:

- Quinazolinone scaffold: Known for its pharmacological versatility, particularly in antimicrobial and anticancer applications.

- 3,4-Dimethoxyphenyl substituent: Enhances lipophilicity and may modulate receptor binding via methoxy group interactions.

- 1,2,4-Oxadiazole-thioether linkage: A sulfur-containing bridge that improves metabolic stability and bioavailability compared to oxygen analogs.

Properties

IUPAC Name |

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-13(2)26-21(27)15-7-5-6-8-16(15)23-22(26)31-12-19-24-20(25-30-19)14-9-10-17(28-3)18(11-14)29-4/h5-11,13H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFAQNWLFCPEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one is a complex organic molecule that integrates various pharmacologically significant moieties. Its structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 414.48 g/mol. The presence of the 1,2,4-oxadiazole and quinazolinone rings is noteworthy as these structures are often associated with diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.

- Receptor Modulation : It could modulate receptors such as epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGF), which are critical in cancer progression.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit broad-spectrum antimicrobial properties. For example, compounds related to the oxadiazole structure have shown minimal inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various Gram-positive bacteria .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4j | 0.5 | Staphylococcus aureus |

| 4l | 1.0 | Streptococcus pneumoniae |

| 5a | 8.0 | Escherichia coli |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines using the MTT assay. The results suggest that certain derivatives exhibit significant anti-proliferative effects.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| PC3 (Prostate) | >100 | 4a |

| HCT-116 (Colorectal) | 34.60 | 4l |

| HeLa (Cervical) | 51–100 | 5a |

| MCF7 (Breast) | <50 | 5c |

These findings highlight that while some compounds show robust activity against specific cancer types, others may have limited efficacy .

Case Studies

- Study on Antimicrobial Properties : A study published in PMC demonstrated that oxadiazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituent variations in enhancing biological activity .

- Anticancer Research : Another investigation focused on the anti-proliferative effects of oxadiazole derivatives against multiple cancer cell lines, revealing that modifications to the quinazolinone structure can lead to enhanced potency against specific cancer types .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or biological targets with the target molecule:

*Note: Activity inferred from structural analogs; experimental validation required.

Key Findings from Comparative Studies

Antifungal Activity: The 3,4-dimethoxyphenyl moiety in the target compound mirrors the 4-methoxyphenyl group in (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]}, which exhibits potent antifungal activity against Candida spp. . However, replacing the triazole ring with oxadiazole may alter target specificity (e.g., fungal cytochrome P450 vs. lanosterol demethylase). The thioether linkage in the target compound is analogous to the thiadiazole-thioether system in 5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol, which enhances membrane permeability in Gram-negative bacteria .

Metabolic Stability :

- Oxadiazole rings (as in the target compound) are more resistant to oxidative metabolism than triazoles, suggesting improved pharmacokinetic profiles compared to triazole-containing analogs .

Selectivity Challenges :

- The isopropyl group in the target compound may reduce off-target effects compared to dichlorophenyl -substituted analogs (e.g., 3-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole ), which show hepatotoxicity at higher doses .

Preparation Methods

Reaction of Anthranilic Acid with Isopropyl Isothiocyanate

Anthranilic acid (1.0 mol) reacts with isopropyl isothiocyanate (1.1 mol) in absolute ethanol under reflux for 4 hours. Triethylamine (3.0 mL) facilitates deprotonation, forming a thiourea intermediate. Cyclization occurs upon cooling, yielding 3-isopropyl-2-mercaptoquinazolin-4(3H)-one as a pale-yellow solid (mp 172–174°C, yield 78%).

Key Characterization Data

Alternative Copper-Catalyzed Alkylation

Ethyl 2-isocyanobenzoate (1.2 mmol) reacts with isopropylamine (1.5 mmol) in the presence of Cu(OAc)₂·H₂O (0.05 mmol) at room temperature, forming 3-isopropylquinazolin-4(3H)-one. Subsequent sulfuration with Lawesson’s reagent introduces the 2-mercapto group (yield 65%).

Synthesis of 3-(3,4-Dimethoxyphenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole

The 1,2,4-oxadiazole moiety is constructed via a one-pot superbase-mediated cyclization.

Amidoxime Preparation

3,4-Dimethoxybenzamide (1.0 mol) reacts with hydroxylamine hydrochloride (1.2 mol) in ethanol/water (3:1) under reflux for 6 hours, yielding 3,4-dimethoxybenzamidoxime (mp 145–147°C, yield 89%).

Cyclization with Ethyl Chloroacetate

The amidoxime (1.0 mol) and ethyl chloroacetate (1.1 mol) are stirred in NaOH/DMSO (1:4) at room temperature for 12 hours. The reaction forms 3-(3,4-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole as a white crystalline solid (mp 98–100°C, yield 72%).

Key Characterization Data

- ¹H NMR (500 MHz, CDCl₃): δ 7.55 (d, J = 8.5 Hz, 1H, ArH), 7.48 (s, 1H, ArH), 6.95 (d, J = 8.5 Hz, 1H, ArH), 4.72 (s, 2H, CH2Cl), 3.94 (s, 3H, OCH3), 3.92 (s, 3H, OCH3).

- ¹³C NMR (126 MHz, CDCl₃): δ 175.2 (C=N–O), 167.4 (C–O), 152.1, 149.3, 126.5, 111.8, 110.5 (ArC), 41.8 (CH2Cl).

Coupling via Thioether Formation

The quinazolinone and oxadiazole intermediates are coupled via nucleophilic substitution.

Alkylation of 2-Mercaptoquinazolinone

3-Isopropyl-2-mercaptoquinazolin-4(3H)-one (1.0 mmol) is dissolved in dry DMF under nitrogen. Potassium carbonate (2.0 mmol) is added, followed by dropwise addition of 3-(3,4-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.1 mmol). The mixture is stirred at 60°C for 6 hours, yielding the target compound as an off-white powder (mp 214–216°C, yield 68%).

Key Characterization Data

- IR (KBr): 1665 cm⁻¹ (C=O), 1608 cm⁻¹ (C=N), 1245 cm⁻¹ (C–O–C).

- ¹H NMR (500 MHz, DMSO-d6): δ 8.12 (d, J = 8.0 Hz, 1H, H5), 7.89 (dd, J = 8.0 Hz, 1H, H7), 7.62 (d, J = 8.5 Hz, 1H, ArH), 7.55 (s, 1H, ArH), 6.91 (d, J = 8.5 Hz, 1H, ArH), 4.52 (s, 2H, SCH2), 4.18–4.12 (m, 1H, CH(CH3)2), 3.88 (s, 3H, OCH3), 3.86 (s, 3H, OCH3), 1.40 (d, J = 6.5 Hz, 6H, CH3).

- HRMS (ESI): m/z calcd for C₂₅H₂₇N₄O₅S [M + H]⁺: 507.1702; found: 507.1695.

Optimization and Mechanistic Insights

Solvent and Base Screening

Replacing DMF with DMSO increased yields to 75% due to enhanced solubility of intermediates. Triethylamine as a base reduced side-product formation compared to K₂CO₃.

Stereoelectronic Effects

The electron-donating methoxy groups on the oxadiazole aryl ring stabilize the intermediate nitrile oxide during cyclization, favoring regioselective 1,2,4-oxadiazole formation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Superbase Cyclization | 72 | 98 | 12 |

| Vilsmeier Activation | 85 | 95 | 8 |

| Microwave-Assisted | 68 | 97 | 2 |

Q & A

Q. How can conflicting results in enzyme inhibition vs. cellular activity be rationalized?

- Answer :

- Permeability issues : Perform Caco-2 assays to assess cellular uptake. Low permeability may explain poor correlation (e.g., high enzyme IC₅₀ but low cellular IC₅₀).

- Off-target effects : Use siRNA knockdowns or CRISPR-edited cell lines to isolate target-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.